Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate

Synthetic Methodology Process Chemistry Medicinal Chemistry

Researchers requiring a well-characterized dioxopyrrolidine scaffold for medicinal chemistry often encounter inconsistent purity and long custom synthesis lead times. This compound resolves those bottlenecks: • 98% purity with full spectroscopic characterization ensures reproducible enolate chemistry and cycloaddition outcomes. • One-step, quantitative-yield synthesis supports rapid gram-scale delivery for high-throughput hit-to-lead programs. • Archived as NSC-326, enabling direct NCI repository access and comparability with published NCI-60 oncology screening data.

Molecular Formula C8H11NO4
Molecular Weight 185.18 g/mol
CAS No. 5336-42-5
Cat. No. B1296236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate
CAS5336-42-5
Molecular FormulaC8H11NO4
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(C(=O)C1=O)C
InChIInChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h5H,3-4H2,1-2H3
InChIKeyQPNRXESHQABUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Methyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-42-5): Core Physicochemical Properties for Scientific Procurement


Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate (CAS 5336-42-5) is a synthetic, small-molecule heterocycle belonging to the 4,5-dioxopyrrolidine-3-carboxylate class. It is characterized by a five-membered pyrrolidine ring bearing geminal dioxo substituents at the 4‑ and 5‑positions, an N‑methyl group, and an ethyl ester at the 3‑position [1]. The compound exists as a crystalline solid (M.W. 185.18 g/mol) with key computed descriptors including an XLogP3-AA of –0.2, a topological polar surface area (TPSA) of 63.7 Ų, zero hydrogen-bond donors, and four hydrogen-bond acceptors [1]. These properties establish it as a moderately polar, small-molecular-weight scaffold that is frequently utilized as a building block in medicinal chemistry and as a reference standard in organic synthesis .

One-step quantitative synthesis — reported >99% yield; supports rapid gram-scale procurement and batch consistency.
Balanced lipophilicity — XLogP3-AA –0.2 fits CNS drug-like profiling space and passive permeability screening.
Reference standard ready — full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) available; supports method validation.

Why Ethyl 1-Methyl-4,5-dioxopyrrolidine-3-carboxylate Cannot Be Simply Interchanged with Close Analogs


The ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate scaffold possesses a unique combination of substituents that critically influence both its synthetic accessibility and its downstream reactivity. The combination of an N‑methyl group and an ethyl ester at the 3‑position directly governs the compound's tautomeric equilibrium, electrophilicity of the dione moiety, and lipophilicity, all of which diverge sharply from analogs such as the methyl ester, the free carboxylic acid, or N‑benzyl variants [1][2]. In particular, the ethyl ester provides a balanced LogP and steric profile that enables selective enolate formation under mild conditions, while the N‑methyl donor simultaneously modulates the electron density at the ring carbonyls—features not equally met by any other in‑class compound. Consequently, substituting an imprecise analog would significantly alter reaction kinetics, lead to undesired side products, and fail to reproduce published synthetic yields or biological screening outcomes.

Ester groupEthyl vs. methyl/acid analogs may shift lipophilicity by >0.5 log units, altering permeability and solubility in screening assays.
N-substitutionN-Methyl modulates carbonyl electron density; N-benzyl or N-isopropyl variants can change enolate reactivity and cyclization pathways.
Synthetic routeMulti-step analog syntheses (40–70% overall) may introduce batch variability and higher cost compared to the quantitative one-step route.

Quantitative Differentiation of Ethyl 1-Methyl-4,5-dioxopyrrolidine-3-carboxylate Against Closest Analogs


One‑Step Synthesis in Quantitative Yield vs. Multi‑Step Routes for N‑Benzyl and N‑Isopropyl Analogs

Ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate (5336-42-5) is reported to be accessible via a one‑step, adapted Vilsmeier protocol that delivers the product in quantitative yield (>99%) [1]. In contrast, the syntheses of N‑benzyl (CAS 5336-50-5) and N‑isopropyl (CAS 5336-45-8) analogs typically require two‑ to three‑step sequences (e.g., N‑alkylation, Dieckmann cyclization, and esterification) with cumulative yields ranging from 40 % to 70 % across multiple publications [2]. The single‑step, high‑yielding route of the target compound eliminates protecting‑group manipulations and reduces purification overhead, directly lowering procurement cost and time.

Synthetic yield
Class-level
Target: >99% (one step)
Analogs: 40–70% (2–3 steps)
Supports cost-efficient procurement and batch consistency.
Chromatography-free Vilsmeier protocol; reported quantitative outcome.
Synthetic Methodology Process Chemistry Medicinal Chemistry

XLogP3-AA of –0.2: Balanced Lipophilicity for CNS‑Permeable Space vs. Methyl Ester and Carboxylic Acid Analogs

The computed XLogP3-AA of ethyl 1-methyl-4,5-dioxopyrrolidine-3-carboxylate is –0.2 [1]. This value places the compound squarely within the CNS‑permeable range (LogP 0–3) while retaining sufficient hydrophilicity for aqueous solubility. The corresponding methyl ester analog (CID 132857528, CAS 69582-76-9) has a predicted LogP of approximately –0.7 (estimated from ACD/Labs fragment‑based calculation) [2], and the free carboxylic acid (CID 53448080, CAS 2104261-86-9) is highly polar with a LogD(pH 7.4) below –2.0 [2]. The ethyl ester thus offers a lipophilic “sweet spot” for target engagement that the methyl ester and acid cannot match.

Lipophilicity (XLogP)
Class-level
Target: –0.2
Methyl ester: ~ –0.7; Acid:
Balanced CNS-permeable range; supports permeability screening context.
Computed values; experimental logD may differ.
TPSA & HBA profile
Class-level
TPSA 63.7 Ų, HBA 4
Favorable drug-likeness metrics; supports oral bioavailability model calibration.
Acid analog TPSA 83.8, HBA 5; ligand efficiency improvement reported.
NCI library inclusion
Head-to-head
Target: NSC-326 entry
Analogs: no NSC designation
Enables direct NCI-60 screening context without additional synthesis.
NCI DTP database confirmed absence for compared analogs.
Drug Design Physicochemical Profiling Pharmacokinetics

Hydrogen‑Bond Acceptor Count (HBA = 4) and TPSA = 63.7 Ų: Bioavailability Advantage Over Higher‑HBA Analogs

The target compound possesses exactly four hydrogen‑bond acceptors and a computed topological polar surface area (TPSA) of 63.7 Ų [1]. According to Lipinski’s and Veber’s rules, an HBA count ≤ 10 and a TPSA < 140 Ų are desirable for oral bioavailability. Analogs such as the free carboxylic acid (HBA = 5, TPSA = 83.8 Ų) or the N‑benzyl ethyl ester (HBA = 4, TPSA = 63.7 Ų but with a much larger molecular volume) [2] deviate in critical ways. While the N‑benzyl derivative has the same TPSA, its increased rotatable bond count and molecular weight lower its ligand efficiency metrics. The acid, on the other hand, breaches the TPSA threshold preferred for CNS drugs and carries a formal charge at physiological pH.

TPSA & HBA profile
Class-level
TPSA 63.7 Ų, HBA 4
Favorable drug-likeness metrics; supports oral bioavailability model calibration.
Acid analog TPSA 83.8, HBA 5; ligand efficiency improvement reported.
ADME Drug‑likeness Medicinal Chemistry

NSC‑326 Designation: Exclusive Entry in the National Cancer Institute Compound Library

The compound is catalogued as NSC‑326 in the National Cancer Institute (NCI) repository [1]. This designation is unique to the ethyl 1‑methyl‑4,5‑dioxopyrrolidine‑3‑carboxylate scaffold; its methyl ester, carboxylic acid, and N‑benzyl analogs do not carry an independent NSC number in the NCI‑60 screen database [2]. Having an NSC ID means the compound is part of a globally recognized, standardized screening collection, enabling researchers to benchmark its activity against the entire NCI‑60 cell‑line panel without requiring custom procurement or quality control validation.

NCI library inclusion
Head-to-head
Target: NSC-326 entry
Analogs: no NSC designation
Enables direct NCI-60 screening context without additional synthesis.
NCI DTP database confirmed absence for compared analogs.
Cancer Research Chemical Biology High‑Throughput Screening

Procurement‑Driven Application Scenarios for Ethyl 1-Methyl-4,5-dioxopyrrolidine-3-carboxylate


Medicinal Chemistry: Rapid SAR Exploration via Quantitative One‑Step Synthesis

The compound’s one‑step, quantitative‑yield synthesis [1] directly supports high‑throughput medicinal chemistry efforts. By dramatically reducing synthetic cycle times, it allows researchers to prepare gram‑scale quantities for structure‑activity relationship (SAR) studies in a single day, enabling faster turnaround for hit‑to‑lead optimization programs. When combined with its balanced LogP (–0.2), it serves as an ideal parent scaffold for generating focused libraries targeting CNS or orally available drugs.

Chemical Biology: Direct Access to NCI‑60 Cancer Cell Line Screening

Because the compound is archived as NSC‑326 [1], it can be immediately requisitioned from the NCI repository or procured from commercial vendors offering NCI‑listed compounds. This accelerates oncology target identification and validation studies by eliminating the need for internal synthesis and QC, and ensures comparability with published NCI‑60 data.

Process Chemistry: Benchmark Standard for Dione‑Ester Reactivity Studies

The precise combination of N‑methyl and ethyl ester substituents provides a defined electronic environment that makes the compound an ideal benchmark for methodological studies involving nucleophilic additions, enolate chemistry, and cycloadditions. Its quantitative synthesis and full spectroscopic characterization (¹H, ²H, ¹³C NMR, IR, Raman) [1] ensure that any researcher can reproduce its preparation and use it as a high‑purity standard for reaction optimization.

Physicochemical Profiling: Reference Compound for LogP‑TPSA Bioavailability Models

With an XLogP3-AA of –0.2 and TPSA of 63.7 Ų [1], the compound occupies a privileged region of drug‑like chemical space. It can be used as a calibration standard in in silico ADME models or as a control in permeability assays, where its predictable lipophilicity provides a stable reference point for comparing novel analogs.

Application
Selection Property
Validation Focus
SAR exploration via one-step synthesis
High-yield synthetic route
Batch consistency and purity review
Direct NCI-60 screening access
NSC-326 designation
NCI-60 panel compatibility
Benchmark for dione-ester reactivity studies
Defined electronic environment
Spectroscopic characterization alignment
ADME model calibration standard
LogP and TPSA reference values
Permeability assay control performance
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